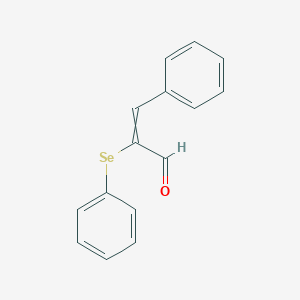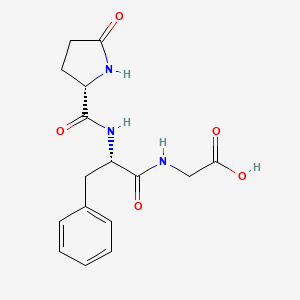
Pyroglutamyl-phenylalanyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyroglutamyl-phenylalanyl-glycine is a tripeptide composed of pyroglutamic acid, phenylalanine, and glycine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyl-phenylalanyl-glycine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected pyroglutamic acid is first coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The resulting dipeptide is then deprotected and coupled with glycine under similar conditions to yield the final tripeptide .
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous due to its automation potential and high yield .
化学反応の分析
Types of Reactions: Pyroglutamyl-phenylalanyl-glycine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino acid derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form modified peptides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides.
Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities and properties .
科学的研究の応用
Pyroglutamyl-phenylalanyl-glycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in modulating neurotransmitter activity and its potential as a drug delivery vehicle.
Industry: The compound is used in the development of peptide-based materials and as a component in various biochemical assays
作用機序
The mechanism of action of pyroglutamyl-phenylalanyl-glycine involves its interaction with specific molecular targets and pathways. The pyroglutamic acid residue can modulate the activity of enzymes involved in the glutathione cycle, while the phenylalanine and glycine residues can interact with neurotransmitter receptors and transporters. These interactions can influence various physiological processes, including neurotransmission and cellular metabolism .
類似化合物との比較
Pyroglutamic acid: A precursor to pyroglutamyl-phenylalanyl-glycine, involved in glutamate storage and metabolism.
Phenylalanyl-glycine: A dipeptide with similar structural properties but lacking the pyroglutamic acid residue.
Glycyl-phenylalanyl-glycine: Another tripeptide with a different sequence, used in similar biochemical studies .
Uniqueness: this compound is unique due to the presence of the pyroglutamic acid residue, which imparts distinct chemical and biological properties. This residue can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research applications .
特性
CAS番号 |
90986-81-5 |
|---|---|
分子式 |
C16H19N3O5 |
分子量 |
333.34 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H19N3O5/c20-13-7-6-11(18-13)16(24)19-12(15(23)17-9-14(21)22)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,23)(H,18,20)(H,19,24)(H,21,22)/t11-,12-/m0/s1 |
InChIキー |
LWWHTUJRIBFTIP-RYUDHWBXSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)O |
正規SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



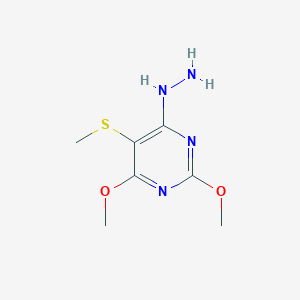
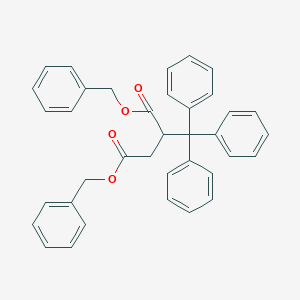
![4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide](/img/structure/B14372766.png)

![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)
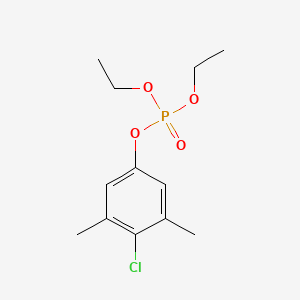
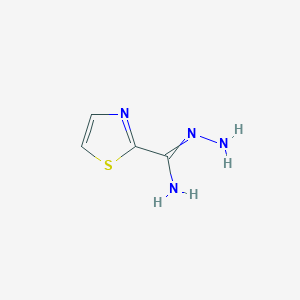
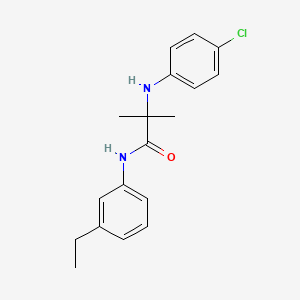
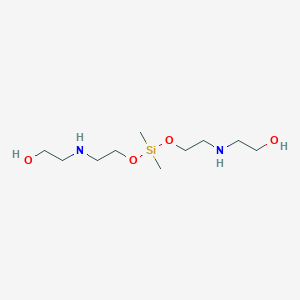
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
